(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 171754-02-2) is a conformationally rigid bicyclic α-amino acid derivative of proline. Its molecular formula is C₇H₁₁NO₂ (MW: 141.17), featuring a norbornane framework with an embedded pyrrolidine ring. This structural rigidity makes it valuable in peptide engineering and drug design, particularly as a proline surrogate to enhance peptide stability and modulate bioactivity .
Key applications include:
Properties
IUPAC Name |
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171754-02-2 | |
| Record name | (3S)-2-Azabicyclo[2.2.1]heptane-3-carboxlic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Reaction of Cyclopentadiene and Methanesulfonyl Cyanide
The foundational step in this route involves a [4+2] cycloaddition between 1,3-cyclopentadiene and methanesulfonyl cyanide to form (±)-3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. This reaction proceeds under mild conditions, typically in dichloromethane at temperatures ranging from -20°C to +40°C. The endo selectivity of the Diels-Alder reaction ensures the formation of the bicyclic framework with high regiochemical control.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reactants | Cyclopentadiene, CH₃SO₂CN |
| Solvent | Dichloromethane |
| Temperature | -20°C to +40°C |
| Reaction Time | 2–24 hours |
Hydrolysis to 2-Azabicyclo[2.2.1]hept-5-en-3-one
The intermediate 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene undergoes acidic hydrolysis to yield the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. Acetic acid is the preferred catalyst for this step, facilitating the cleavage of the methanesulfonyl group while preserving the bicyclic structure.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Acid | Acetic acid |
| Temperature | Reflux (≈118°C) |
| Workup | Neutralization, extraction |
Functionalization to Carboxylic Acid
The lactam intermediate is subsequently oxidized to introduce the carboxylic acid moiety. While direct oxidation of the lactam’s ketone group is challenging due to steric hindrance, alternative strategies involve:
-
Hydrogenation : Saturating the double bond using H₂/Pd-C to yield 2-azabicyclo[2.2.1]heptan-3-one.
-
Baeyer-Villiger Oxidation : Introducing an oxygen atom adjacent to the ketone, followed by hydrolysis to form the carboxylic acid.
This route, however, faces limitations in stereochemical control, necessitating chiral resolution techniques to isolate the (1R,3S,4S) enantiomer.
Boc-Protected Intermediate Route
Chiral Bicyclic Amine Synthesis
The synthesis begins with a chiral bicyclic amine precursor, often derived from enzymatic resolution or asymmetric catalysis. The amine is protected using tert-butoxycarbonyl (Boc) anhydride in ethanol, achieving yields of 61–86%.
Boc Protection Conditions
| Parameter | Value |
|---|---|
| Reagent | Boc₂O (di-tert-butyl dicarbonate) |
| Solvent | Ethanol |
| Time | 24 hours |
| Temperature | Room temperature |
Carboxylation at Position 3
The Boc-protected amine undergoes directed metalation at the C3 position using a strong base such as lithium diisopropylamide (LDA). Quenching with gaseous CO₂ introduces the carboxylic acid functionality.
Carboxylation Protocol
| Step | Details |
|---|---|
| Base | LDA (2.5 equiv) |
| Quenching Agent | CO₂ (g) |
| Workup | Acidification (citric acid), extraction |
Deprotection to Yield Target Compound
Final deprotection of the Boc group is achieved via treatment with hydrochloric acid in dioxane, yielding (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as the hydrochloride salt.
Deprotection Conditions
| Parameter | Value |
|---|---|
| Acid | HCl (4M in dioxane) |
| Time | 1–2 hours |
| Temperature | 0°C to room temperature |
Stereochemical Control and Resolution
The (1R,3S,4S) configuration is critical for the compound’s biological activity. While the Diels-Alder route produces a racemic mixture, the Boc-protected pathway leverages chiral starting materials to ensure enantiomeric purity. X-ray crystallography and chiral HPLC are employed to validate stereochemical integrity, with enantiomeric excess (ee) exceeding 95% in optimized protocols.
Comparative Analysis of Methods
| Parameter | Diels-Alder Route | Boc-Protected Route |
|---|---|---|
| Stereochemical Control | Requires resolution | Built-in via chiral precursors |
| Yield | Moderate (≈40–50%) | High (≈75–86%) |
| Scalability | Suitable for industrial scale | Limited by carboxylation step |
| Complexity | Multi-step with oxidation | Streamlined protection/deprotection |
Industrial Considerations
Large-scale production favors the Diels-Alder route due to its compatibility with continuous flow reactors and cost-effective reagents. Recent advancements in asymmetric Diels-Alder catalysis, employing chiral Lewis acids, have improved enantioselectivity, reducing the need for post-synthetic resolution .
Scientific Research Applications
Synthetic Organic Chemistry
Versatile Building Block
This compound serves as a key intermediate in the synthesis of complex molecules. Its bicyclic structure allows for various chemical modifications, making it suitable for developing pharmaceuticals and agrochemicals.
- Example : The synthesis of complex peptide derivatives often utilizes (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a precursor due to its ability to introduce chiral centers essential for biological activity .
Drug Development
CNS Disorders
The compound's unique stereochemistry is particularly advantageous in designing novel drug candidates targeting central nervous system (CNS) disorders, such as anxiety and depression.
- Case Study : Research has shown that derivatives of this compound can effectively modulate neurotransmitter receptors, potentially leading to new treatments for mood disorders .
Peptide Synthesis
Biologically Active Compounds
this compound is instrumental in synthesizing peptide derivatives that exhibit significant biological activity.
- Application : The compound is used to create peptide-based drugs that target specific receptors involved in various diseases .
Chiral Catalysis
Asymmetric Synthesis
The compound plays a crucial role in asymmetric synthesis by providing chiral centers necessary for producing enantiomerically pure compounds.
- Significance : Enantiomerically pure compounds are vital in the pharmaceutical industry as they often exhibit different biological activities compared to their racemic mixtures .
Research in Neuroscience
Receptor Interactions
The structural properties of this compound make it an excellent candidate for studying receptor interactions within the CNS.
- Research Insight : Studies indicate that this compound can bind to specific neurotransmitter receptors, aiding in understanding neuropharmacological mechanisms .
Neuropharmacological Effects
The compound has demonstrated potential neuropharmacological properties, showing promise in modulating neurotransmitter systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .
Case Studies Overview
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, which can modulate their activity. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Differs in nitrogen position (7-aza vs. 2-aza) and carboxylic acid placement (C1 vs. C3) .
- Conformational Impact : Both compounds impose backbone rigidity, but 7-aza derivatives exhibit distinct bond angles (e.g., N-C-C angle: 107° vs. 111° in proline analogs), altering peptide secondary structures .
- Synthesis: Prepared via alkaline hydrolysis of amino esters, similar to 2-aza derivatives .
N-Boc-Protected Derivatives
Hydrochloride Salt
- Form : (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 448949-65-3).
- Applications : Enhanced solubility for industrial-scale pharmaceutical synthesis .
Functional Comparison
Conformational Rigidity
- Bond Geometry: X-ray data show significant deviations from proline: Pyrrolidine Ring Angles: Cα-N-Cδ = 107° (vs. 104° in proline). Bicyclic Strain: Norbornane framework reduces ring puckering flexibility, stabilizing β-turn motifs in peptides .
Biological Activity
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 229.28 g/mol. It features a bicyclic structure that contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit serine proteases, which are crucial in various biological processes including viral replication and apoptosis pathways .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
- Antiviral Activity : It has been identified as a scaffold for developing inhibitors against hepatitis C virus (HCV) proteases, showcasing its potential in antiviral drug design .
1. Inhibition of Hepatitis C NS3-NS4A Protease
A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound were synthesized and tested for their ability to inhibit the NS3-NS4A serine protease of HCV. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating significant antiviral activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Competitive inhibition |
| Compound B | 0.8 | Non-competitive inhibition |
2. Neuroprotective Studies
Research conducted by Maechler et al. explored the effects of bicyclic amino acids on insulin secretion and mitochondrial enzyme activation. The findings suggested that this compound could enhance glutamine oxidation and insulin secretion through modulation of glutamate dehydrogenase activity .
3. Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis highlighted key structural features necessary for biological activity. Modifications to the bicyclic framework significantly impacted potency and selectivity towards target enzymes .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has a favorable distribution profile with a large volume of distribution (Vd) suggesting extensive tissue penetration. However, high clearance rates observed in animal models raise concerns about its bioavailability and therapeutic window .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution, particularly fluorination, under controlled conditions. A key example involves the conversion of a hydroxyl intermediate to a fluoro derivative using diethylaminosulfur trifluoride (DAST):
This reaction demonstrates stereochemical retention at the fluorinated position, confirmed by NMR analysis .
Reduction Reactions
The compound’s derivatives participate in carbonyl reductions. Sodium borohydride (NaBH₄) effectively reduces ketones to secondary alcohols:
The reaction proceeds with high stereoselectivity, preserving the bicyclic structure’s integrity .
Deprotection Reactions
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to regenerate the free amine:
This step is critical for further functionalization in drug discovery, enabling conjugation with other pharmacophores .
Oxidation and Functionalization
While specific oxidation data for the carboxylic acid derivative is limited, analogous bicyclic systems undergo oxidation at bridgehead positions. For example:
-
Epoxidation : Peracetic acid or m-CPBA may oxidize double bonds in related bicyclic frameworks.
-
Carboxylic Acid Derivatives : The acid group can form esters or amides via standard coupling agents (e.g., EDCI, HOBt).
Structural and Mechanistic Insights
-
Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the less hindered carboxylic acid group over the bridged amine.
-
Stereochemical Control : Reactions preserve the (1R,3S,4S) configuration, critical for maintaining biological activity in drug candidates .
Comparative Reactivity Table
| Reaction Type | Reagent | Key Intermediate | Application |
|---|---|---|---|
| Fluorination | DAST | Hydroxyl precursor | Synthesis of fluorinated bioactive molecules |
| Boc Deprotection | HCl | Free amine | Peptide coupling, drug derivatization |
| Carbonyl Reduction | NaBH₄ | Alcohol | Stereoselective synthesis of chiral alcohols |
Key Research Findings
-
DAST Fluorination : Optimal at -78°C to prevent side reactions, with yields improved by slow warming to RT .
-
Boc Stability : The Boc group remains intact under basic and reducing conditions, enabling selective deprotection .
-
Sodium Borohydride Selectivity : Reduces ketones without affecting ester or carboxylic acid groups .
Q & A
Q. What are the standard synthetic routes for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives?
The synthesis typically involves Boc-protection , coupling reactions, and purification via acid-base extraction. For example:
-
Step 1 : React the bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in ethanol at room temperature for 24 hours to introduce the Boc group .
-
Step 2 : Acidify the aqueous layer (pH 4.0 with citric acid) and extract the product with dichloromethane (DCM). Yields range from 61% to 86% depending on stereochemistry .
-
Key Data :
Reaction Step Solvent Time (h) Yield (%) Boc Protection EtOH 24 61–86
Q. How is the stereochemical integrity of the bicyclic core validated during synthesis?
- X-ray crystallography is critical for resolving historical misassignments. For instance, early studies incorrectly assigned the endo-epimer as (1R,3S,4S), which was later corrected to (1S,3S,4R) using crystallographic data .
- Chiral HPLC and polarimetry are used to determine enantiomeric excess (e.g., 4% ee observed in enantioselective syntheses using (R)-BINAP ligands) .
Advanced Research Questions
Q. What strategies address low enantiomeric excess (ee) in enantioselective syntheses of this compound?
- Ligand Screening : Chiral ligands like (R)-BINAP can induce enantioselectivity, but yields and ee vary. For example, using pseudo-enantiomeric ligands may reverse chiral induction but reduce ee .
- Reaction Optimization : Adjusting solvent (e.g., CH₂Cl₂ vs. EtOH), catalyst loading (e.g., 10 mol%), and temperature improves outcomes .
Q. How is this bicyclic scaffold applied in designing covalent protease inhibitors?
- Peptidomimetic Design : The core is functionalized with nitrile warheads or tert-leucine residues to target protease active sites. For example:
Q. How are structural misassignments in literature resolved for this compound?
- Cross-Validation : Compare NMR (e.g., ¹H and ¹³C), LC-MS, and optical rotation data with authenticated references. A 2015 review error was corrected by re-analyzing X-ray data and confirming the exo-(1S,3S,4R) configuration .
- Synthetic Replication : Reproduce reported routes and verify intermediates using tandem MS and NOESY for spatial assignments .
Q. What analytical challenges arise in characterizing derivatives of this compound?
- Complex NMR Splitting : The bicyclic core causes distinct splitting patterns. For (1R,3S,4S)-3-carboxylic acid derivatives, key signals include:
- Purity Issues : Use reverse-phase HPLC (C18 column, 95:5 hexane:isopropanol) to separate diastereomers .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
